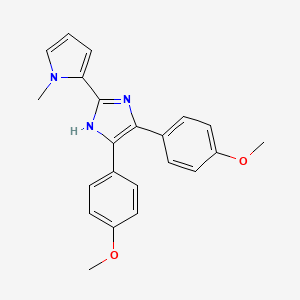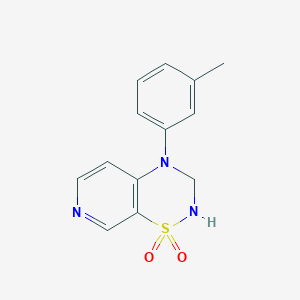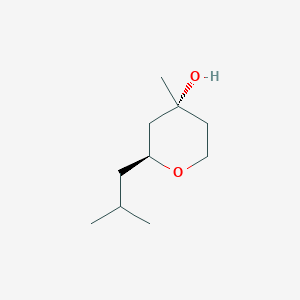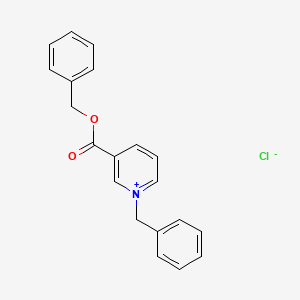
1-Benzyl-3-carboxypyridinium chloride benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-carboxypyridinium chloride benzyl ester is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a benzyl group attached to a pyridinium ring, and a carboxyl group esterified with benzyl chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-carboxypyridinium chloride benzyl ester typically involves the reaction of 3-carboxypyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-carboxypyridinium chloride benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-Benzyl-3-carboxypyridinium chloride benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-carboxypyridinium chloride benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
- 1-Benzyl-3-carboxypyridinium bromide
- 1-Benzyl-3-carbamoylpyridinium chloride
- 1-Benzyl-3-sodiumcarboxy-pyridinium chloride
Comparison: 1-Benzyl-3-carboxypyridinium chloride benzyl ester is unique due to its esterified carboxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the benzyl ester group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
109652-97-3 |
|---|---|
Fórmula molecular |
C20H18ClNO2 |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
benzyl 1-benzylpyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C20H18NO2.ClH/c22-20(23-16-18-10-5-2-6-11-18)19-12-7-13-21(15-19)14-17-8-3-1-4-9-17;/h1-13,15H,14,16H2;1H/q+1;/p-1 |
Clave InChI |
AARAVMMXMHKDBC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





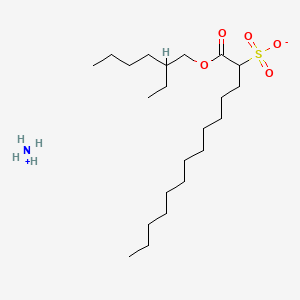
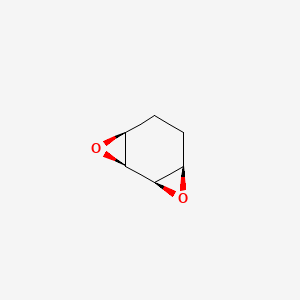
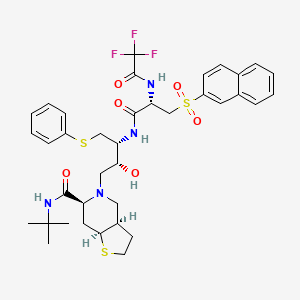
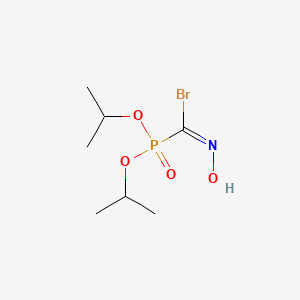
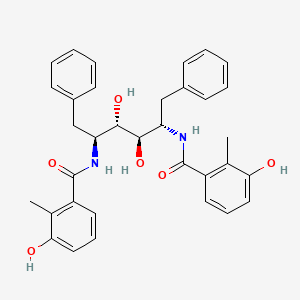
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
